Ilexpernoside D

Description

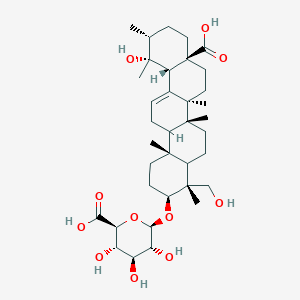

Ilexpernoside D is a triterpenoid glycoside isolated from the roots of Ilex asprella (Hook. et Arn.) Champ., a plant in the Aquifoliaceae family . Structurally, it belongs to the oleanane-type triterpenoid glycosides, characterized by a δ-oleanane aglycone core linked to sugar moieties. The compound was identified through MS, NMR spectroscopy, and chemical methods, marking its first reported isolation from I. asprella . While its specific pharmacological profile remains understudied, related compounds from Ilex species, such as Ilexpernoside C, exhibit anti-atherosclerotic (As) activity by modulating cholesterol metabolism and inhibiting foam cell formation .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,6aR,6bS,8aS,11R,12R,12aS,14bR)-8a-carboxy-12-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-18-9-14-36(30(43)44)16-15-33(4)19(27(36)35(18,6)45)7-8-21-31(2)12-11-22(32(3,17-37)20(31)10-13-34(21,33)5)46-29-25(40)23(38)24(39)26(47-29)28(41)42/h7,18,20-27,29,37-40,45H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,20?,21?,22+,23+,24+,25-,26+,27-,29-,31+,32+,33-,34-,35-,36+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKCNDMXGMPPQQ-FQLHGXIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ilexpernoside D is typically isolated from natural sources rather than synthesized. The roots of Ilex asprella are extracted using 75% ethanol. The extract is then subjected to various chromatographic techniques, including silica gel, ODS, Sephadex LH-20, and preparative high-performance liquid chromatography, to isolate this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from the roots of Ilex asprella .

Chemical Reactions Analysis

Types of Reactions

Ilexpernoside D, like other triterpenoid glycosides, can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Ilexpernoside D has been studied for its potential biological activities. Research has shown that triterpenoid glycosides, including this compound, have various pharmacological effects such as anti-inflammatory, anti-cancer, and cardioprotective activities. These compounds are also being investigated for their potential use in traditional Chinese medicine .

Mechanism of Action

The mechanism of action of Ilexpernoside D involves its interaction with specific molecular targets and pathways. Triterpenoid glycosides are known to modulate various signaling pathways, including those involved in inflammation and apoptosis. The exact molecular targets of this compound are still under investigation, but it is believed to exert its effects through the modulation of key enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ilexpernoside D shares structural homology with other triterpenoid glycosides from Ilex species, particularly in the oleanane/ursane aglycone framework and glycosylation patterns. Key comparisons include:

Structural Similarities and Differences

- Aglycone Diversity: this compound and Rotundinoside A both feature oleanane-type aglycones, whereas Ilekudinoside B utilizes an ursane backbone. This difference influences lipophilicity and receptor interactions .

- Glycosylation: Variations in sugar units (e.g., glucopyranosyl vs. arabinopyranosyl) affect solubility and bioavailability.

Research Findings and Pharmacological Gaps

- Isolation and Characterization: this compound was isolated alongside ten other triterpenoids from I. asprella, with its structure fully elucidated via spectroscopic methods .

- Therapeutic Hypotheses: Based on structural parallels, this compound may inhibit foam cell formation by blocking scavenger receptors (e.g., CD36) or enhancing cholesterol efflux, akin to Ilexpernoside C .

- Comparative Limitations: Most studies focus on compound isolation rather than head-to-head pharmacological comparisons. For instance, while Ilexsaponin B2 shows anti-inflammatory effects, its potency relative to this compound remains unexplored .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Ilexpernoside D in laboratory settings?

- Methodological Answer: Synthesis typically involves isolating precursor compounds from Ilex species, followed by enzymatic or chemical glycosylation. Key steps include:

- Precursor purification : Use column chromatography (silica gel, Sephadex LH-20) with solvent gradients (e.g., methanol:water) .

- Glycosylation : Optimize reaction conditions (pH, temperature, enzyme/substrate ratio) for regioselectivity .

- Validation : Confirm structure via NMR (¹H, ¹³C, HSQC) and HR-MS .

- Data Table Example:

| Step | Technique | Parameters | Yield (%) |

|---|---|---|---|

| Isolation | Column Chromatography | MeOH:H₂O (70:30) | 12.5 |

| Glycosylation | Enzymatic (β-glucosidase) | pH 6.5, 37°C | 34.2 |

Q. What analytical techniques are commonly employed to characterize this compound?

- Methodological Answer:

- Purity assessment : HPLC-DAD (C18 column, acetonitrile:water gradient) .

- Structural elucidation : Combine 2D-NMR (COSY, HMBC) with IR spectroscopy for functional group identification .

- Quantification : LC-MS/MS with internal standardization (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer:

- Variable standardization : Control extraction methods (e.g., Soxhlet vs. ultrasound-assisted) to minimize variability in compound concentration .

- Bioassay validation : Replicate experiments across multiple cell lines (e.g., RAW264.7 vs. THP-1) to assess context-dependent effects .

- Data harmonization : Use meta-analysis tools (e.g., RevMan) to statistically reconcile conflicting results, accounting for study design heterogeneity .

Q. What strategies are recommended for elucidating the mechanism of action of this compound at the molecular level?

- Methodological Answer:

- Target identification : Apply affinity chromatography with immobilized this compound to isolate binding proteins, followed by proteomic analysis .

- Pathway mapping : Integrate RNA-seq data (differential gene expression) with STRING database analysis to map signaling networks .

- Validation : Use CRISPR-Cas9 knockout models to confirm target gene relevance in observed bioactivity .

Q. How should researchers design dose-response studies to evaluate the toxicity profile of this compound?

- Methodological Answer:

- Range-finding assays : Conduct preliminary tests (0.1–100 µM) in primary hepatocytes to determine IC₅₀ .

- Endpoint selection : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial membrane potential (JC-1 dye) .

- Statistical rigor : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ with 95% confidence intervals .

Data Contradiction and Reproducibility

Q. What experimental design considerations mitigate variability in pharmacokinetic studies of this compound?

- Methodological Answer:

- In vivo models : Standardize animal sex, age, and diet (e.g., SPF rodents) to reduce metabolic variability .

- Sampling protocol : Collect plasma at consistent timepoints post-administration (e.g., 0.5, 2, 6, 24h) and stabilize samples with EDTA .

- Analytical calibration : Use isotope-labeled internal standards (e.g., ¹³C-Ilexpernoside D) to correct for matrix effects in LC-MS .

Q. How can researchers address discrepancies in the reported solubility and stability of this compound?

- Methodological Answer:

- Solubility profiling : Test solvents (DMSO, PBS, ethanol) at physiological pH (7.4) using nephelometry .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

- Documentation : Report storage conditions (e.g., -80°C under argon) and reconstitution protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.